1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Description
1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications
Functionalization Reactions
- Synthesis and Characterization : A study focused on the functionalization reactions of pyrazole derivatives, demonstrating the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides via reactions with various aminophenol derivatives. These reactions, which occurred without the need for catalytic amounts of base, resulted in good yields and were substantiated by comprehensive spectroscopic data, suggesting potential applications in creating novel molecules with specific properties (Yıldırım & Kandemir, 2006).
Molecular Structure Analysis
- Experimental and Theoretical Studies : Another research effort aimed to elucidate the molecular structure of a pyrazole derivative through both experimental and theoretical approaches. This involved the synthesis of the title compound and its characterization by various spectroscopic techniques and X-ray diffraction. Computational methods further supported these findings, offering insights into the compound's molecular geometry, vibrational frequencies, and electronic properties. Such detailed analysis can inform the design of materials with desired chemical and physical characteristics (Demir et al., 2010).
Spectroscopic Evaluations and Nonlinear Optical Properties
- Nonlinear Optical Activity : Research into the nonlinear optical properties of pyrazole derivatives highlighted the synthesis of compounds with potential applications in optical limiting. The study presented a combined experimental and theoretical examination of a specific pyrazole derivative, showcasing its significant nonlinear optical activity. This suggests potential uses in the development of materials for optical devices (Tamer et al., 2015).
Synthetic Methodologies
- Novel Synthesis Approaches : The generation and reactions of nitrilimines derived from pyrazole compounds were explored, indicating a method for creating diverse pyrazoline derivatives via 1,3-dipolar cycloaddition. This research contributes to the methodology of synthesizing pyrazoline derivatives, which have various applications in medicinal chemistry and material science (Tomilov et al., 2011).
Properties
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-9-5-8-14(10-15)17-16(18(21)22)12-20(19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCQTXTFOCIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331233 |
Source
|
Record name | 1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956505-11-6 |
Source
|
Record name | 1-benzyl-3-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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